ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C29H26O6 This compound is characterized by its unique structure, which includes a biphenyl group, a chromen-2-one moiety, and an ethyl ester group
Preparation Methods
The synthesis of ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-2-one moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the biphenyl group: This step typically involves a Friedel-Crafts acylation reaction, where the biphenyl group is introduced to the chromen-2-one moiety.
Esterification: The final step involves the esterification of the resulting compound with ethyl propanoate under acidic conditions
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters
Scientific Research Applications
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Ethyl 4-biphenylyl acetate: This compound also contains a biphenyl group and an ethyl ester group but differs in its overall structure and specific functional groups.
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole: This compound is known for its use in optoelectronic applications and has a different core structure compared to the chromen-2-one moiety in this compound
Properties
Molecular Formula |
C29H26O6 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-2-oxo-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]propanoate |
InChI |
InChI=1S/C29H26O6/c1-3-33-28(31)16-15-25-19(2)24-14-13-23(17-27(24)35-29(25)32)34-18-26(30)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-14,17H,3,15-16,18H2,1-2H3 |
InChI Key |
RJHGTBNJKSLHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC1=O)C |
Origin of Product |
United States |
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